Cas no 620546-44-3 (methyl 2-{(2Z)-2-(2,3-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate)

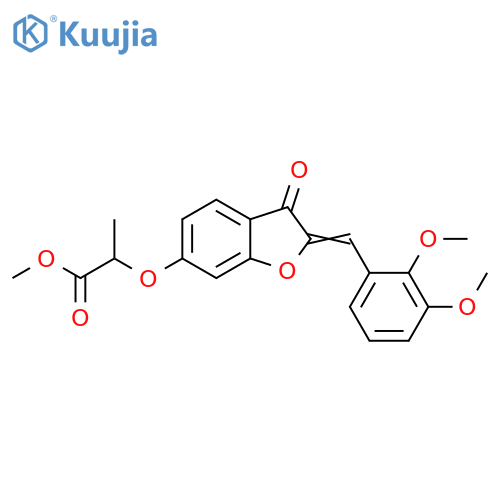

620546-44-3 structure

商品名:methyl 2-{(2Z)-2-(2,3-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate

CAS番号:620546-44-3

MF:C21H20O7

メガワット:384.379306793213

CID:5417326

methyl 2-{(2Z)-2-(2,3-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate 化学的及び物理的性質

名前と識別子

-

- (Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

- methyl 2-{(2Z)-2-(2,3-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate

-

- インチ: 1S/C21H20O7/c1-12(21(23)26-4)27-14-8-9-15-17(11-14)28-18(19(15)22)10-13-6-5-7-16(24-2)20(13)25-3/h5-12H,1-4H3

- InChIKey: PUVFXLLIBWYAPB-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C(OC1C=C2OC(=CC3=CC=CC(OC)=C3OC)C(=O)C2=CC=1)C

methyl 2-{(2Z)-2-(2,3-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-0782-5mg |

methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |

620546-44-3 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3385-0782-3mg |

methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |

620546-44-3 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3385-0782-5μmol |

methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |

620546-44-3 | 90%+ | 5μl |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3385-0782-20μmol |

methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |

620546-44-3 | 90%+ | 20μl |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3385-0782-4mg |

methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |

620546-44-3 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3385-0782-50mg |

methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |

620546-44-3 | 90%+ | 50mg |

$160.0 | 2023-04-26 | |

| Life Chemicals | F3385-0782-75mg |

methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |

620546-44-3 | 90%+ | 75mg |

$208.0 | 2023-04-26 | |

| Life Chemicals | F3385-0782-20mg |

methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |

620546-44-3 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3385-0782-2mg |

methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |

620546-44-3 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3385-0782-2μmol |

methyl 2-{[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate |

620546-44-3 | 90%+ | 2μl |

$57.0 | 2023-04-26 |

methyl 2-{(2Z)-2-(2,3-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

620546-44-3 (methyl 2-{(2Z)-2-(2,3-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate) 関連製品

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 152840-81-8(Valine-1-13C (9CI))

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬